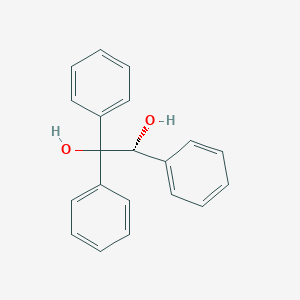

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

Vue d'ensemble

Description

®-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral diol compound with the molecular formula C20H18O2. It is known for its unique stereochemistry and is often used in asymmetric synthesis and chiral resolution processes. The compound features two hydroxyl groups attached to a central carbon atom, which is also bonded to three phenyl groups, making it a highly sterically hindered molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol typically involves the reduction of benzoin or benzil using chiral catalysts or reagents. One common method is the asymmetric reduction of benzil using a chiral borane reagent, such as ®-(+)-2-methyl-CBS-oxazaborolidine, in the presence of a reducing agent like sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol often employs similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, the use of recyclable chiral catalysts and green chemistry principles is becoming more prevalent in industrial settings to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-1,1,2-Triphenyl-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: Further reduction can lead to the formation of hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Benzil or benzoin derivatives.

Reduction: Triphenylethane derivatives.

Substitution: Halogenated or aminated triphenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications in pharmaceuticals include:

- Chiral Drug Synthesis : The compound is instrumental in the production of chiral drugs, which are essential for the development of medications with specific therapeutic effects. For instance, it has been used in the synthesis of enantiopure compounds that exhibit enhanced biological activity compared to their racemic counterparts .

- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant properties that can be beneficial in treating oxidative stress-related diseases .

Organic Synthesis

In organic synthesis, this compound is utilized for:

- Asymmetric Synthesis : It plays a role in asymmetric synthesis processes where the goal is to create compounds with specific stereochemistry. This is particularly important in the synthesis of fine chemicals and agrochemicals .

- Catalysis : The compound can act as a catalyst or ligand in various reactions, facilitating the formation of complex organic molecules. Its ability to stabilize transition states makes it valuable in catalytic processes .

Biochemical Studies

The compound has been studied for its interactions in biological systems:

- Biocatalysis : this compound has been utilized in biocatalytic reactions involving enzymes like carbonyl reductases. These enzymes can convert ketones into alcohols with high enantioselectivity using this compound as a substrate or product .

Case Studies and Research Findings

Several studies highlight the effectiveness and utility of this compound:

Mécanisme D'action

The mechanism of action of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol primarily involves its ability to induce chirality in chemical reactions. The compound’s chiral center interacts with substrates and reagents, leading to the formation of enantiomerically enriched products. This interaction often involves the formation of hydrogen bonds between the hydroxyl groups of the diol and the functional groups of the substrates, stabilizing the transition state and directing the stereochemical outcome of the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-(-)-1,1,2-Triphenyl-1,2-ethanediol: The enantiomer of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.

Benzoin: A precursor in the synthesis of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol, featuring a similar diol structure but with different substituents.

Benzil: Another precursor, which can be reduced to form ®-(+)-1,1,2-Triphenyl-1,2-ethanediol.

Uniqueness

®-(+)-1,1,2-Triphenyl-1,2-ethanediol is unique due to its high steric hindrance and strong chiral induction capabilities. Its ability to form stable hydrogen bonds and its rigid structure make it an excellent chiral auxiliary in asymmetric synthesis, providing high enantioselectivity and yield in various chemical reactions.

Activité Biologique

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 290.362 g/mol

- CAS Number : 108998-83-0

- InChI Key : GWVWUZJOQHWMFB-IBGZPJMESA-N

Synthesis Methods

The synthesis of this compound typically involves the asymmetric reduction of precursors such as benzoin or benzil using chiral reagents. Common methods include:

-

Asymmetric Reduction :

- Utilization of chiral borane reagents (e.g., (R)-(+)-2-methyl-CBS-oxazaborolidine) in the presence of reducing agents like sodium borohydride.

- Reaction conditions usually involve inert atmospheres and controlled temperatures to enhance enantioselectivity.

-

Continuous Flow Techniques :

- Industrial applications often employ continuous flow reactors to optimize yields and purity while adhering to green chemistry principles.

Enzyme Interaction and Mechanisms

This compound has been investigated for its role in enzyme mechanisms. It acts as a model compound for studying stereochemistry and enzyme-substrate interactions, particularly in enzymatic reactions where chirality is crucial. The compound can stabilize transition states through hydrogen bonding with hydroxyl groups, influencing the stereochemical outcome of reactions .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been used in studies to evaluate its effectiveness against various bacterial strains and fungi. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Potential Applications in Medicine

The compound is being explored for its potential use in drug synthesis as a chiral auxiliary. Its ability to induce chirality in chemical reactions makes it a valuable asset in the pharmaceutical industry for creating enantiomerically pure compounds . Additionally, it has been studied for potential applications in treating conditions associated with oxidative stress due to its antioxidant properties.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

Research on Enzyme Mechanisms

In another study focusing on enzyme mechanisms, this compound was used to investigate its interaction with alcohol dehydrogenase. The findings suggested that the compound enhances the enzyme's activity through specific binding interactions that stabilize the transition state during catalysis.

Propriétés

IUPAC Name |

(2R)-1,1,2-triphenylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVWUZJOQHWMFB-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.